gamma-CEHC-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
269.35 g/mol |
IUPAC Name |
3,3-dideuterio-3-[6-hydroxy-7,8-dimethyl-2-(trideuteriomethyl)-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/i3D3,7D2 |
InChI Key |
VMJQLPNCUPGMNQ-BBWXTLFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCC2=CC(=C(C(=C2O1)C)C)O)C([2H])([2H])CC(=O)O |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
Origin of Product |
United States |
Methodological Considerations in the Preparation and Characterization of Gamma Cehc D5 for Research
Isotopic Enrichment and Purity Assessment for Tracer Applications
The utility of gamma-CEHC-d5 as an internal standard in mass spectrometry-based analyses hinges on its high isotopic enrichment and chemical purity. almacgroup.comeurisotop.com The synthesis of deuterium-labeled gamma-CEHC has been approached through methods such as the deuteration of a precursor with deuterium (B1214612) gas. researchgate.net For instance, the synthesis of d2-gamma-CEHC involved the dehydrogenation of 6-acetyl-gamma-CEHC and subsequent deuteration of the resulting double bond. nih.gov
Following synthesis, a critical step is the assessment of isotopic enrichment, which quantifies the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. isotope.com This is crucial for correcting for the natural abundance of heavy isotopes in the unlabeled analyte. researchgate.net Commercial sources of this compound report high levels of isotopic enrichment. For example, one supplier specifies an isotopic enrichment of 97.6%, with the d5 species accounting for 88.93% of the product. medchemexpress.com Another supplier indicates a purity of over 95% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.com
Chemical purity is equally important to prevent interference from contaminants during analysis. HPLC is a standard technique for determining the chemical purity of this compound. medchemexpress.comlgcstandards.com A certificate of analysis for one batch of this compound reported a purity of 99.18% by HPLC. medchemexpress.com The combination of high isotopic enrichment and chemical purity ensures that the deuterated standard behaves nearly identically to its endogenous counterpart during sample preparation and analysis, while being distinguishable by its mass, a fundamental requirement for an effective internal standard. eurisotop.com
Table 1: Isotopic Enrichment and Purity of a Commercial Batch of this compound This table is interactive. Users can sort and filter the data.
| Parameter | Value | Method |
|---|---|---|
| Isotopic Enrichment | 97.6% | Not Specified |
| d5 Species Abundance | 88.93% | Not Specified |
| d4 Species Abundance | 10.55% | Not Specified |
| d3 Species Abundance | 0.30% | Not Specified |
| d2 Species Abundance | 0.03% | Not Specified |
| d1 Species Abundance | 0.07% | Not Specified |
| d0 Species Abundance | 0.12% | Not Specified |
| Chemical Purity | 99.18% | HPLC |
Data sourced from a certificate of analysis. medchemexpress.com
Spectroscopic and Chromatographic Validation of Isotopic Integrity
The structural and isotopic integrity of newly synthesized this compound must be rigorously validated using a combination of spectroscopic and chromatographic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. eurisotop.comotsuka.co.jp
Mass Spectrometry (MS) is fundamental for confirming the mass-to-charge ratio (m/z) of the deuterated compound and assessing the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govalmacgroup.com High-resolution mass spectrometry can provide precise mass measurements, confirming the incorporation of five deuterium atoms. almacgroup.com Gas chromatography-mass spectrometry (GC-MS) has been a key technique in the analysis of gamma-CEHC, often requiring derivatization of the analyte to increase its volatility. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for the quantification of gamma-CEHC and its deuterated standards in biological matrices like plasma and urine. nih.govresearchgate.netresearchgate.netnih.gov These methods allow for the separation of the analyte from other sample components before detection, enhancing the accuracy of quantification. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and can confirm the specific sites of deuterium incorporation. rsc.orgacs.orgwashington.edu While ¹H NMR spectra of the deuterated compound will show the absence of signals at the positions where hydrogen has been replaced by deuterium, ¹³C NMR can also be used to confirm the carbon skeleton. acs.org
Chromatographic methods , primarily HPLC and GC, are essential not only for purity assessment but also for validating the chromatographic behavior of the deuterated standard relative to the natural compound. researchgate.netmdpi.com The retention times of this compound and the unlabeled gamma-CEHC should be nearly identical under specific chromatographic conditions, ensuring they co-elute, a prerequisite for accurate quantification by isotope dilution mass spectrometry. researchgate.net For example, in one GC-MS method, the silylated d0- and d2-γ-CEHC isotopomers had retention times of 7.05 and 7.06 minutes, respectively. researchgate.net Similarly, an LC-MS method reported typical retention times of 15.03 minutes for γ-CEHC. nih.gov The development and validation of these chromatographic methods involve optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve good resolution and peak shape. researchgate.netmdpi.com
Table 2: Analytical Techniques for the Validation of this compound This table is interactive. Users can sort and filter the data.
| Technique | Application | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Chromatographic validation | Purity often exceeds 95-99%. medchemexpress.comlgcstandards.com Ensures co-elution with the unlabeled standard. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification, Isotopic analysis | Requires derivatization. nih.gov Provides accurate concentration measurements in biological samples. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity quantification | Enables detection of trace amounts in complex matrices like saliva and plasma. researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, Site of deuteration | Confirms the absence of protons at labeled positions. acs.org |
Advanced Analytical Methodologies Employing Gamma Cehc D5 As a Research Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying metabolites in complex biological matrices like plasma, urine, and saliva. researchgate.netulisboa.pt The use of gamma-CEHC-d5 is integral to developing robust and reliable LC-MS/MS methods for vitamin E metabolite analysis. nih.gov
Developing a quantitative LC-MS/MS method involves several optimization steps where this compound plays a crucial role. The chromatographic conditions are optimized to ensure that gamma-CEHC and the this compound internal standard co-elute, meaning they exit the chromatography column at the same time. researchgate.net This co-elution is vital because it ensures both the analyte and the standard are subjected to the identical conditions within the instrument at the same moment, particularly concerning ionization efficiency. researchgate.netresearchmap.jp
The mass spectrometer parameters are tuned for maximum sensitivity and specificity. In tandem mass spectrometry, this involves selecting specific precursor ions for both gamma-CEHC and this compound and identifying their most abundant and stable fragment ions, a process known as Multiple Reaction Monitoring (MRM). ulisboa.pt The mass difference introduced by the five deuterium (B1214612) atoms in this compound ensures that its MRM transitions are distinct from those of the endogenous, non-labeled gamma-CEHC, preventing signal overlap while maintaining identical chemical behavior.
Table 1: Illustrative MRM Transitions for gamma-CEHC and this compound in LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| gamma-CEHC | 279.1 | 165.1 | Negative |
| This compound | 284.1 | 170.1 | Negative |
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving the highest accuracy in quantitative analysis. ckisotopes.comresearchgate.net The technique involves adding a precisely known quantity of the stable isotope-labeled internal standard (this compound) to a sample before any processing or extraction steps. researchgate.net
Because the labeled standard is chemically identical to the endogenous analyte, any loss of material during sample preparation—such as during protein precipitation, liquid-liquid extraction, or solid-phase extraction—will affect both the analyte and the standard equally. researchgate.netwuxiapptec.com The mass spectrometer measures the ratio of the response of the endogenous analyte (gamma-CEHC) to the internal standard (this compound). Since the exact amount of the standard added is known, the absolute concentration of the analyte in the original sample can be calculated with high precision and accuracy, effectively correcting for procedural losses. researchgate.net
A significant challenge in LC-MS analysis of biological samples is the "matrix effect," where other molecules in the sample co-eluting with the analyte can either suppress or enhance the analyte's ionization efficiency, leading to inaccurate results. scioninstruments.comwuxiapptec.com Stable isotope-labeled internal standards are the most effective tools to compensate for these matrix effects. researchgate.net
This compound, being an ideal internal standard, has the same chromatographic retention time, extraction recovery, and ionization properties as the natural gamma-CEHC. researchgate.netwuxiapptec.com Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized. wuxiapptec.com This normalization strategy significantly improves the accuracy, precision, and reliability of the quantification, which is especially critical when analyzing low-concentration metabolites in complex matrices like plasma or tissue extracts. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is another key analytical tool for measuring vitamin E metabolites. nih.govresearchgate.net Similar to LC-MS, the use of a deuterated internal standard such as this compound is essential for accurate quantification. nih.gov
For GC-MS analysis, compounds generally need to be volatile and thermally stable. Gamma-CEHC, being a polar carboxylic acid, is not suitable for direct GC-MS analysis. researchgate.net Therefore, a chemical derivatization step is required to increase its volatility. researchgate.netforensicresources.org A common procedure is silylation, which involves reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen atoms on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. forensicresources.org
The this compound internal standard undergoes the same derivatization reaction as the endogenous gamma-CEHC. Any inconsistencies or incomplete reactions during the derivatization step will affect both compounds equally. Thus, the use of the stable isotope-labeled standard corrects for variability in derivatization efficiency, ensuring that the final measured ratio remains accurate. scioninstruments.com
In GC-MS, quantification is achieved by monitoring specific mass-to-charge (m/z) ions for the derivatized analyte and the internal standard using Selected Ion Monitoring (SIM). researchgate.net For example, after a disilyl derivatization, the molecular ion of derivatized gamma-CEHC would be monitored along with the corresponding, heavier ion of the derivatized this compound. researchgate.net
A calibration curve is constructed by analyzing a series of standards containing known concentrations of gamma-CEHC and a constant concentration of this compound. The curve plots the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. wur.nl Studies using deuterated standards for CEHC analysis have demonstrated excellent linearity over wide concentration ranges. researchgate.netnih.gov The concentration of gamma-CEHC in an unknown biological sample is then determined by measuring its analyte-to-internal standard ratio and interpolating this value on the calibration curve. nih.gov This isotope ratio method provides a versatile and accurate means for assessing vitamin E metabolites in plasma and urine. researchgate.netnih.gov
Table 2: Example Ions Monitored in GC-MS (SIM mode) for Silylated CEHC Analogs
| Compound (as di-TMS derivative) | Monitored Ion (m/z) | Note |
| gamma-CEHC | 408 | Corresponds to the molecular ion of the derivatized d0 analyte. researchgate.net |
| This compound | 413 | Corresponds to the molecular ion of the derivatized d5 internal standard. |
Sample Preparation Techniques for Biological Matrices
The accurate quantification of γ-CEHC (gamma-carboxyethyl hydroxychroman) in complex biological matrices such as plasma, urine, and tissue homogenates is critically dependent on robust sample preparation. hogrefe.com The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to these methodologies. This internal standard is introduced at the beginning of the sample preparation process to account for analyte losses during extraction, purification, and derivatization, thereby ensuring high accuracy and precision in the final measurement. Analytical methods have been developed using various deuterated standards, including d2- and d6-γ-CEHC, which serve the same function as γ-CEHC-d5 in correcting for procedural variability. nih.govslu.se
Extraction and Purification Protocols
The primary goal of extraction and purification is to isolate γ-CEHC and its deuterated internal standard from interfering substances in the biological matrix, such as proteins, lipids, and salts. The choice of protocol depends on the specific matrix and the subsequent analytical technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC/MS). nih.govnih.gov
Liquid-liquid extraction (LLE) is a widely employed technique. researchgate.net This involves the addition of an organic solvent to the aqueous biological sample. After vigorous mixing and centrifugation, the analyte partitions into the organic phase, leaving many endogenous interferences behind in the aqueous phase or precipitated in a protein pellet. Common solvents used for the extraction of γ-CEHC include diethyl ether, ethyl acetate (B1210297), and mixtures of hexane (B92381) with other solvents like methanol (B129727) or tert-butyl methyl ether (TBME). nih.govnih.govmdpi.com For instance, a method for analyzing γ-CEHC in human urine utilized acidification of the sample followed by extraction with diethyl ether. nih.gov In plasma samples, a mixture of methanol and hexane (2:5, v/v) has been effectively used to extract γ-CEHC and other vitamin E metabolites. nih.gov The efficiency of these extraction steps is crucial; studies have reported recovery rates for γ-CEHC ranging from 77% to over 97%. nih.govnih.gov
To enhance throughput, particularly in clinical or large-scale research, extraction protocols have been adapted to 96-well plate formats. One such method for equine plasma and serum used a 96-well phospholipid removal plate (Phenomenex Phree) to streamline the extraction process for simultaneous analysis of vitamin E and its metabolites, including γ-CEHC, by LC-MS/MS. nih.gov
The following table summarizes key findings from various extraction protocols for γ-CEHC, where a deuterated internal standard like this compound is essential for achieving the reported precision and accuracy.
| Biological Matrix | Extraction Method | Internal Standard Type | Analytical Technique | Key Findings | Reference |
| Rat Liver | Homogenization, Ether Extraction | Not specified | LC-MS | Recovery: 77-87%; Detection Limit: 20 fmol | nih.gov |
| Human Plasma | Liquid-Liquid Extraction | Deuterated γ-CEHC | GC/MS | Detection Limit: 5 nmol/L; Required Plasma Volume: 500 µL | nih.govresearchgate.net |
| Human Urine | Diethyl Ether Extraction | Trolox | HPLC-ECD | Inter-sample Variability: 2-5%; Unconjugated forms ~10% of total | nih.gov |
| Equine Plasma/Serum | 96-well Phospholipid Removal Plate | Not specified | LC-MS/MS | High-throughput format; Detection Limit: 8-330 pg/mL | nih.gov |
| Human Plasma | Hexane/TBME Extraction | d6-α-T, d3-γ-T | LC-MS/MS | Quantification achieved using matrix-matched calibration standards | mdpi.com |
Enzymatic Hydrolysis for Conjugated Metabolites (e.g., Glucuronidase/Sulfatase Treatment)
In the body, vitamin E metabolites like γ-CEHC are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. ebi.ac.uknih.govnih.gov These conjugated forms (γ-CEHC-glucuronide and γ-CEHC-sulfate) are not always directly detectable by standard chromatographic methods. To measure the total concentration of γ-CEHC (both free and conjugated), an enzymatic hydrolysis step is required to cleave the conjugate bonds and release the free, unconjugated γ-CEHC. nih.govnih.gov
This deconjugation is typically achieved by treating the sample with a mixture of enzymes, most commonly β-glucuronidase and sulfatase. ebi.ac.uknih.gov Enzymes sourced from Helix pomatia are frequently used for this purpose as they contain both sulfatase and glucuronidase activity. nih.govnih.gov
Research has shown that the timing and conditions of this hydrolysis step are critical for accurate quantification. ebi.ac.uknih.gov A pivotal study demonstrated that direct enzymatic treatment of whole plasma significantly underestimates the total amount of conjugated metabolites by at least threefold. nih.govnih.gov Quantitative hydrolysis requires a preliminary clean-up extraction of the plasma with a methanol/hexane mixture. nih.govnih.gov This initial extraction removes interfering substances that may inhibit enzyme activity. Following the extraction, the sample is reconstituted and subjected to an overnight hydrolysis with sulfatase/glucuronidase at 37°C. nih.gov This optimized protocol ensures that conjugated γ-CEHC is fully deconjugated, allowing for an accurate measurement of the total metabolite pool. nih.govnih.gov The internal standard, this compound, is subjected to the same entire process, thereby correcting for any inefficiencies in both the extraction and the hydrolysis steps.
The following table outlines the impact of the hydrolysis protocol on the quantification of conjugated γ-CEHC in plasma.
| Hydrolysis Protocol | Description | Outcome | Reference |
| Direct Hydrolysis | Whole plasma is directly treated with sulfatase/glucuronidase. | Underestimates conjugated metabolites by at least threefold. | nih.govnih.gov |
| Optimized Hydrolysis | Plasma is first extracted with methanol/hexane, followed by overnight enzyme hydrolysis. | Achieves quantitative deconjugation of γ-CEHC and other conjugated metabolites. | nih.govnih.gov |
This optimized two-step procedure of extraction followed by enzymatic hydrolysis is considered the gold standard for the analysis of total γ-CEHC and other conjugated phenolic compounds in complex biological matrices. nih.gov
Application of Gamma Cehc D5 in the Elucidation of Vitamin E Metabolic Pathways
Tracing the Catabolism of Gamma-Tocopherol (B30145) (gamma-T) via ω-Hydroxylation and β-Oxidation
The breakdown of gamma-tocopherol (γ-T) is a multi-step process initiated in the liver. This catabolic pathway begins with an initial hydroxylation of the phytyl side chain, a reaction catalyzed by the enzyme CYP4F2. nih.govmdpi.com This is followed by a series of β-oxidation steps, which progressively shorten the side chain. nih.govmdpi.com
The use of deuterium-labeled γ-T allows scientists to track the progression of this pathway. By administering these labeled precursors, researchers can follow their conversion into various metabolites. The ultimate product of this side-chain degradation is 2,7,8-trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman, commonly known as gamma-CEHC (γ-CEHC). nih.govnih.gov The detection of deuterated γ-CEHC in plasma and urine provides direct evidence of the extent and rate of γ-T catabolism. nih.gov
Investigating Conjugation Pathways of Gamma-CEHC
To facilitate excretion, the body often converts metabolites into more water-soluble forms through a process called conjugation. γ-CEHC undergoes such modifications, primarily through glucuronidation and sulfation. nih.govebi.ac.uk These conjugated forms are the predominant metabolites found in the blood and urine. nih.gov
Glucuronidation Mechanisms
Glucuronidation involves the attachment of a glucuronic acid molecule to γ-CEHC. This process, occurring mainly in the liver, significantly increases the water solubility of the metabolite, preparing it for urinary excretion. Studies analyzing human urine have identified glucuronide conjugates of γ-CEHC as significant metabolic products. The direct measurement of these conjugates, often facilitated by techniques like tandem mass spectrometry, allows for a more accurate assessment of vitamin E metabolism without the need for deconjugation steps that can introduce artifacts. nih.gov
Sulfation Dynamics
Sulfation is another key conjugation pathway where a sulfonate group is added to the γ-CEHC molecule. Research has shown that sulfated conjugates of γ-CEHC are major excretory products. nih.govebi.ac.uk In fact, studies in rats have revealed that a large amount of 6-O-sulfated γ-CEHC is present in the urine. ebi.ac.uk Investigations have demonstrated that in plasma, the vast majority of γ-CEHC exists in a conjugated form, with estimates suggesting over 88% is conjugated. nih.gov This indicates a high degree of conjugation reactions, including sulfation, that occur in the liver immediately after γ-CEHC is generated. nih.gov The presence of sulfated intermediate metabolites suggests that sulfation can occur in parallel with the β-oxidation process. nih.gov
Comparative Metabolic Studies of Alpha-Tocopherol (B171835) and Gamma-Tocopherol Isoforms
Isotopically labeled tracers have been instrumental in comparing the metabolic fates of the two most common vitamin E isoforms, alpha-tocopherol (α-T) and gamma-tocopherol (γ-T). Studies using deuterium-labeled d6-α-T and d2-γ-T administered simultaneously to human subjects have revealed stark differences in their kinetics. nih.gov
Research consistently shows that γ-T is metabolized and eliminated far more rapidly than α-T. nih.govresearchgate.net While the body preferentially retains α-T, γ-T is more readily catabolized into γ-CEHC and excreted. nih.govnih.gov For instance, one study found the plasma half-life of d2-γ-tocopherol to be approximately 13 hours, significantly shorter than the 57-hour half-life observed for d6-α-tocopherol. nih.govresearchgate.net Consequently, the production of the corresponding metabolite, α-CEHC, is minimal, often below the limits of detection, whereas γ-CEHC levels increase substantially following γ-T administration. nih.gov Further studies have shown that less than 1% of a labeled α-T dose is excreted as urinary α-CEHC, compared to about 7.5% of a labeled γ-T dose appearing as γ-CEHC in the urine. researchgate.net
| Parameter | d6-alpha-Tocopherol | d2-gamma-Tocopherol |
|---|---|---|
| Half-Life (hours) | 57 ± 19 | 13 ± 4 |
| Fractional Disappearance Rate (pools/day) | 0.33 ± 0.11 | 1.39 ± 0.44 |
Identification of Intermediate and Terminal Metabolites
The use of labeled tracers has enabled the identification of a cascade of metabolites formed during the breakdown of γ-T. The metabolic pathway is not a single step from γ-T to γ-CEHC but involves several intermediate products.
The initial ω-hydroxylation and oxidation of the side chain form 13′-hydroxychromanol (13′-OH) and subsequently 13′-carboxychromanol (13′-COOH). nih.gov This long-chain metabolite, 13′-COOH, is a predominant metabolite found in feces. nih.govnih.gov Further β-oxidation shortens the side chain, creating a series of intermediate carboxychromanols, such as 11′-COOH and 9′-COOH. nih.gov These intermediates can also undergo sulfation. nih.gov The stepwise degradation of the phytyl tail ultimately leads to the terminal and most-studied water-soluble metabolite, γ-CEHC, which is primarily excreted in the urine along with its conjugates. nih.govnih.gov
| Metabolite Type | Compound Name | Abbreviation |
|---|---|---|
| Long-Chain Intermediate | 13′-hydroxychromanol | 13′-OH |
| Long-Chain Intermediate | 13′-carboxychromanol | 13′-COOH |
| Intermediate | 11′-carboxychromanol | 11′-COOH |
| Intermediate | 9′-carboxychromanol | 9′-COOH |
| Terminal Metabolite | 2,7,8-trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman | gamma-CEHC |
| Conjugated Metabolite | gamma-CEHC glucuronide | - |
| Conjugated Metabolite | gamma-CEHC sulfate (B86663) | - |
Kinetic and Dispositional Research Utilizing Deuterated Gamma Cehc
Assessment of Metabolite Clearance and Excretion Kinetics
Studies utilizing deuterium-labeled vitamin E forms have been instrumental in elucidating the clearance and excretion kinetics of gamma-tocopherol (B30145) metabolites. When subjects are administered deuterium-labeled gamma-tocopheryl acetate (B1210297) (d2-γ-TAC), the resulting labeled metabolite (d2-gamma-CEHC) can be tracked in plasma and urine. nih.govnih.gov This approach reveals that gamma-tocopherol is metabolized and cleared from the plasma relatively quickly. nih.gov
Following administration of labeled gamma-tocopherol, plasma concentrations of gamma-CEHC typically peak between 6 and 12 hours and return to baseline levels by 48 to 72 hours. nih.govnih.gov Urinary excretion of gamma-CEHC peaks between 9 and 24 hours post-supplementation. nih.gov Research indicates that a substantial portion of ingested gamma-tocopherol is metabolized, with approximately 7.5% appearing as gamma-CEHC in the urine, a significantly higher percentage than the less than 1% observed for alpha-tocopherol (B171835). nih.gov This highlights a preferential and more rapid catabolism and excretion pathway for gamma-tocopherol compared to alpha-tocopherol. psu.edudrugbank.com
The clearance of the metabolites themselves also shows differences. Baseline data suggests the clearance of alpha-CEHC from plasma is markedly faster than that of gamma-CEHC. nih.gov The primary route of excretion for these water-soluble CEHC metabolites is urine, where they are often found as glucuronide and sulfate (B86663) conjugates. oregonstate.edursc.org However, a significant portion of vitamin E metabolites, particularly longer-chain intermediates of beta-oxidation, are also excreted in the feces. nih.govwjgnet.com
Table 1: Pharmacokinetic Parameters of Gamma-Tocopherol Metabolites in Humans
| Parameter | Value | Compound | Study Population | Citation |
|---|---|---|---|---|
| Plasma d2-γ-Tocopherol Half-Life | 13 ± 4 hours | d2-γ-Tocopherol | Healthy Adults (n=14) | nih.gov |
| Plasma d2-γ-CEHC Peak | 9 - 12 hours | d2-γ-CEHC | Healthy Adults | ebi.ac.uk |
| Urinary γ-CEHC Peak | 9 - 24 hours | γ-CEHC | Healthy Adults (n=21) | nih.gov |
| Return to Baseline (Plasma & Urine) | 48 - 72 hours | γ-Tocopherol & γ-CEHC | Healthy Adults | nih.govnih.gov |
| Urinary Excretion of Ingested Dose | ~7.5% | γ-Tocopherol as γ-CEHC | Healthy Adults | nih.gov |
Evaluation of Metabolite Turnover Rates in Biological Systems
The turnover rate of gamma-tocopherol is significantly faster than that of alpha-tocopherol, a difference largely attributed to its higher rate of metabolic conversion to gamma-CEHC. Kinetic studies using deuterium-labeled tocopherols (B72186) administered orally to human subjects have provided direct evidence for this disparity. nih.gov
In one such study, the fractional disappearance rate (FDR) of plasma d2-gamma-tocopherol was found to be more than three times greater than that of d6-alpha-tocopherol (1.39 vs. 0.33 pools/day, respectively). nih.gov This rapid disappearance corresponds to a short half-life of approximately 13 hours for gamma-tocopherol, compared to 57 hours for alpha-tocopherol. nih.gov The swift decline in plasma gamma-tocopherol is directly linked to a rapid increase in its metabolite, gamma-CEHC. Within 12 hours of administration, labeled d2-gamma-CEHC constituted over half of the total plasma gamma-CEHC, demonstrating a brisk and efficient metabolic conversion. nih.gov
This rapid metabolism is initiated by cytochrome P450-dependent ω-hydroxylation in the liver, followed by several cycles of β-oxidation, which shortens the phytyl side chain to produce the final CEHC metabolite. wjgnet.comnih.gov The hepatic enzyme CYP4F2 is a key player in this initial step. oregonstate.edu Because gamma-tocopherol has a lower affinity for the hepatic alpha-tocopherol transfer protein (α-TTP) compared to alpha-tocopherol, it is less protected from this metabolic degradation, leading to its higher turnover and excretion. wjgnet.commdpi.com
Inter-Individual Variability in Gamma-CEHC Disposition
Significant inter-individual variability has been consistently observed in the disposition of gamma-tocopherol and the formation of gamma-CEHC. nih.govrsc.org Following a standardized dose of gamma-tocopherol, the resulting peak plasma concentrations and urinary excretion of gamma-CEHC can vary markedly among healthy individuals. nih.govmdpi.com This variability suggests that genetic, physiological, and environmental factors influence the rate and extent of vitamin E metabolism. mdpi.com
One of the most prominent factors identified is gender. Studies have shown that women metabolize gamma-tocopherol more rapidly than men. nih.govnih.gov Women exhibit a greater fractional disappearance rate for plasma gamma-tocopherol, achieve higher maximal plasma concentrations of gamma-CEHC, and excrete significantly more gamma-CEHC in their urine compared to men. nih.gov In one study, women excreted four times as much deuterium-labeled gamma-CEHC as men following a dose of labeled gamma-tocopheryl acetate. nih.gov
The underlying reasons for this sex-based difference are not fully elucidated but may involve hormonal influences on the expression or activity of metabolic enzymes like CYP4F2. Large interpersonal variances in the formation of various vitamin E metabolites have been documented, indicating that a combination of factors likely contributes to an individual's specific metabolic profile. nih.govmdpi.com
Table 2: Gender Differences in Gamma-Tocopherol Metabolism
| Parameter | Women vs. Men | p-value | Citation |
|---|---|---|---|
| d2-γ-Tocopherol Fractional Disappearance Rate | Greater in women | <0.004 | nih.gov |
| Maximal Plasma d2-γ-CEHC Concentration | Greater in women | <0.02 | nih.gov |
| Urinary Excretion of d2-γ-CEHC | 4x greater in women | <0.04 | nih.gov |
Factors Modulating Gamma-CEHC Metabolism (e.g., dietary interventions, xenobiotics)
The metabolism of gamma-tocopherol to gamma-CEHC is not static and can be modulated by various external and internal factors, including dietary components and exposure to xenobiotics.
Dietary Interventions:
Alpha-Tocopherol Intake: High intake of alpha-tocopherol, often through supplementation, has been shown to decrease plasma and tissue levels of gamma-tocopherol. wjgnet.com This effect is attributed to alpha-tocopherol competing for the hepatic alpha-tocopherol transfer protein (α-TTP), which leaves more gamma-tocopherol available for metabolic degradation. nih.govwjgnet.com Furthermore, alpha-tocopherol itself can increase the expression and activity of cytochrome P450 enzymes, specifically CYP3A4, which enhances the breakdown of other tocopherols. wjgnet.comnih.gov This leads to increased production and excretion of gamma-CEHC. nih.gov
Sesame Seed: Conversely, compounds found in sesame seeds, such as sesamin, have been shown to inhibit the metabolism of gamma-tocopherol. In rats, feeding sesame seed alongside alpha-tocopherol led to decreased urinary excretion of both alpha-CEHC and gamma-CEHC, which was accompanied by higher liver concentrations of the parent tocopherols. ebi.ac.uk This suggests an inhibition of the CYP450-mediated metabolic pathway.
Xenobiotics and Other Factors:
Smoking: Tobacco smoking appears to affect vitamin E metabolism. Smokers were observed to have decreased plasma levels of alpha-CEHC after supplementation compared to non-smokers, suggesting that smoking may decrease the rate of vitamin E catabolism. nih.gov This could be a compensatory mechanism to retain antioxidants like gamma-tocopherol in response to increased oxidative stress. wjgnet.com
Enzyme Induction/Inhibition: The metabolism of gamma-tocopherol is reliant on the xenobiotic-metabolizing enzyme system, particularly cytochrome P450s like CYP4F2 and CYP3A4. wjgnet.comnih.gov Therefore, any drug or compound that induces or inhibits these enzymes could potentially alter gamma-CEHC production. For example, studies in rats have shown that co-administration of drugs that are substrates for the UGT1A7 enzyme can inhibit the metabolism of other drugs processed by the same pathway, a mechanism that could potentially apply to the conjugation and clearance of CEHCs. researchgate.net Alpha-tocopherol itself has been found to modulate the expression of Cyp3a in mice, supporting the hypothesis that it can influence xenobiotic metabolism pathways that also process other vitamin E forms. nih.gov
Mechanistic Investigations of Gamma Cehc Bioactivity Aided by Isotopic Labeling
Exploration of Anti-Inflammatory Properties
γ-CEHC plays a direct role in regulating the production of prostaglandins, which are key lipid mediators in the inflammatory process. frontiersin.org Studies have shown that γ-CEHC, at physiologically relevant concentrations, inhibits the synthesis of prostaglandin (B15479496) E2 (PGE2) in both lipopolysaccharide (LPS)-stimulated macrophages and interleukin-1β (IL-1β)-treated human lung epithelial cells. nih.govmdpi.commdpi.com This inhibitory effect is attributed to the direct inhibition of cyclooxygenase-2 (COX-2) enzyme activity, rather than altering the expression of the COX-2 protein itself. nih.govmdpi.com Research in intact cells suggests that γ-CEHC may act as a competitive inhibitor of COX-2, as its inhibitory potency decreases when the concentration of the enzyme's substrate, arachidonic acid, is increased. nih.gov
| Compound | Cell/Model System | Effect | Mechanism | Reference |
|---|---|---|---|---|
| γ-CEHC | RAW 264.7 Macrophages, A549 Lung Cells | Reduced PGE2 Synthesis | Inhibition of COX-2 Activity | nih.govmdpi.com |
| γ-Tocopherol | RAW 264.7 Macrophages, A549 Lung Cells | Reduced PGE2 and PGD2 Synthesis | Inhibition of COX-2 Activity (requires prolonged exposure) | mdpi.com |
| γ-CEHC | Murine Microglial EOC-20 Cells | Inhibited PGE2 with an apparent IC50 of 66 μM | Inhibition of COX activity | nih.gov |
The 5-lipoxygenase (5-LOX) pathway is responsible for producing leukotrienes, another class of potent pro-inflammatory mediators. researchgate.net While γ-CEHC's parent compound, γ-T, inhibits leukotriene formation by blocking the translocation of 5-LOX, γ-CEHC itself interacts differently with the enzyme. nih.govnih.gov Research has shown that γ-CEHC is a weak direct inhibitor of 5-LOX activity. nih.gov In contrast, another long-chain metabolite of γ-T, 13'-carboxychromanol (13'-COOH), is a potent inhibitor of both COX and 5-LOX enzymes. nih.gov
| Compound | Reported 5-LOX IC50 | Reference |
|---|---|---|
| γ-CEHC | >50 μM (weak inhibition) | nih.gov |
| δT-13'-COOH | 1.6 μM | nih.gov |
| δTE-13'-COOH | 0.5 μM | nih.gov |
Natriuretic Activity and Associated Physiological Mechanisms
A distinct biological function attributed to γ-CEHC, but not its corresponding alpha-isoform (α-CEHC), is its natriuretic activity—the promotion of sodium excretion in the urine. ebi.ac.uknih.govchiro.org This property was first identified when the metabolite was isolated from human uremic urine. chiro.orgtandfonline.com Subsequent mechanistic studies revealed that the natriuretic effect of γ-CEHC stems from its ability to inhibit the 70 picosiemens (pS) potassium (K+) channel located in the apical membrane of the thick ascending limb of the kidney's nephron. ebi.ac.uknih.govresearchgate.net This inhibition is reversible and points to a specific, hormone-like function for this vitamin E metabolite in regulating renal sodium handling. researchgate.net
Cellular Signaling Pathway Modulation (e.g., NF-κB, PPAR-γ)
γ-CEHC can modulate critical intracellular signaling pathways involved in inflammation. nih.gov A key target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. ahajournals.org In human aortic endothelial cells challenged with high glucose, γ-CEHC pretreatment was shown to prevent the increased expression of NF-κB-dependent proinflammatory molecules, including vascular cell adhesion molecule-1 (VCAM-1), E-Selectin, and interleukin-8 (IL-8). nih.gov This demonstrates that γ-CEHC can interrupt the NF-κB signaling cascade, thereby exerting anti-inflammatory effects at the cellular level. nih.gov
While other forms of vitamin E, such as γ-tocopherol, have been shown to modulate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a transcription factor involved in metabolism and inflammation, direct evidence from the reviewed literature specifically linking γ-CEHC to PPAR-γ modulation is less established. mdpi.comaacrjournals.org
Enzymatic Interactions and Allosteric Regulation
The bioactivity of γ-CEHC is defined by its specific interactions with several enzymes. As detailed previously, it directly inhibits the enzymatic activity of COX-2 and, weakly, 5-LOX. nih.govnih.gov The mechanism for COX-2 inhibition appears to be competitive with the enzyme's natural substrate. nih.gov
A highly specific enzymatic interaction is the reversible inhibition of the 70 pS K+ channel in the kidney, which underlies its natriuretic function. researchgate.net The concept of allosteric regulation involves an effector molecule binding to a site other than the enzyme's active site to modulate its activity. frontiersin.orgportlandpress.com While γ-CEHC clearly regulates enzyme function, current research primarily points toward direct or competitive inhibition mechanisms rather than explicitly defining its interactions as allosteric.
Translational Research and Biomarker Applications Enabled by Gamma Cehc D5
Development of Biomarkers for Vitamin E Intake and Status
Accurately assessing an individual's vitamin E status is challenging due to variations in plasma lipid levels and the complex interplay between different vitamin E forms. While plasma α-tocopherol is commonly measured, it may not fully reflect dietary intake or the status of other tocopherols (B72186). Urinary metabolites of vitamin E, such as α-CEHC and γ-CEHC, have emerged as promising, non-invasive biomarkers. nih.gov Research indicates that the 24-hour urinary excretion of these metabolites may better correlate with dietary vitamin E intake than simple plasma measurements. nih.gov
The precision required for these biomarker validation studies relies heavily on robust analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS). In this context, gamma-CEHC-d5 serves as an ideal internal standard. By adding a known quantity of this compound to a biological sample (urine or plasma), researchers can accurately quantify the naturally occurring, non-labeled γ-CEHC. This technique corrects for any loss of analyte during sample preparation and analysis, a critical step for establishing reliable reference ranges.
Studies have shown a positive correlation between dietary vitamin E intake and the urinary excretion of its metabolites. nih.gov For instance, supplementation with γ-tocopherol leads to a corresponding and measurable increase in both plasma and urinary γ-CEHC levels. nih.gov These findings underscore the potential of using γ-CEHC as a reliable indicator of γ-tocopherol intake and metabolism. The ability to precisely measure these changes using tools like this compound is fundamental to developing and validating these next-generation nutritional biomarkers.
| Study Focus | Key Findings | Relevance of γ-CEHC | Reference |
|---|---|---|---|
| Correlation of urinary CEHC with dietary intake in older adults | 24-hour urinary excretions of α- and γ-CEHC were found to be better markers for dietary vitamin E intake than urinary CEHC/creatinine ratios. The sum of these metabolites was positively associated with vitamin E intake. | Demonstrates that urinary γ-CEHC excretion is a viable biomarker for assessing dietary vitamin E consumption. | nih.gov |
| Serum CEHC levels after a single dose of natural vitamin E | Following ingestion of vitamin E, serum levels of α-CEHC and γ-CEHC increased. γ-tocopherol appeared to be metabolized more efficiently than α-tocopherol. | Shows that serum γ-CEHC levels respond directly to vitamin E intake, supporting its use as a biomarker of recent consumption and metabolism. | nih.gov |
| Biomarkers in subjects with metabolic syndrome | Supplementation with γ-tocopherol significantly increased plasma and urinary γ-CEHC levels. | Confirms that γ-CEHC levels in both plasma and urine directly reflect supplementation, making it a reliable marker of bioavailability. | nih.gov |
Investigation of Gamma-CEHC as an Endogenous Signaling Molecule
Beyond its role as a simple excretory product, γ-CEHC has been identified as a bioactive molecule with distinct signaling properties, separate from its parent compound, γ-tocopherol. These functions are not merely antioxidant in nature but involve specific interactions with cellular pathways and receptors, suggesting γ-CEHC acts as an endogenous signaling molecule.
One of the most well-characterized functions of γ-CEHC is its natriuretic activity. It has been shown to promote sodium excretion in the urine, a function not observed with α-CEHC. nih.gov The proposed mechanism involves the inhibition of the 70 pS potassium channel in the thick ascending limb of the kidney, a key site for sodium reabsorption. nih.gov This makes γ-tocopherol, as the precursor to γ-CEHC, a potential modulator of fluid and electrolyte balance. researchgate.netnih.gov
Furthermore, γ-CEHC exhibits significant anti-inflammatory effects. Research has demonstrated that γ-CEHC can directly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process that synthesizes prostaglandins. pnas.orgnih.gov By reducing prostaglandin (B15479496) E2 (PGE2) synthesis, γ-CEHC helps to quell the inflammatory response in macrophages and epithelial cells. pnas.org It has also been shown to inhibit pro-inflammatory signaling pathways, including those mediated by NF-κB and JNK, and to reduce the generation of reactive oxygen species (ROS) in monocytes. nih.govnih.gov More recent studies have revealed that γ-CEHC can exert intracellular antioxidant effects by up-regulating the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the Nrf2 signaling pathway. mdpi.com
The investigation into these specific molecular mechanisms is enabled by the ability to conduct precise experiments with known concentrations of γ-CEHC and to measure its levels accurately in biological systems, a task for which this compound is an essential analytical tool.
Characterization of Metabolic Signatures in Response to Physiological Stressors
Physiological stressors, such as intense physical exercise, chronic disease, or environmental exposures, often lead to a state of oxidative stress. nih.gov Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Vitamin E is a primary line of defense against lipid peroxidation, a key type of damage caused by ROS. nih.govmediluxegulf.com Consequently, periods of significant physiological stress can alter vitamin E metabolism, and characterizing these changes is crucial for understanding the body's response.
During endurance exercise, for example, oxygen consumption increases dramatically, leading to higher ROS production. nih.gov Studies using deuterated α-tocopherol have shown that vitamin E is consumed more rapidly under such conditions, which is accompanied by an increase in lipid peroxidation. nih.gov As the body utilizes tocopherols to combat this oxidative challenge, the production and excretion of their metabolites, including γ-CEHC, are altered. Therefore, the levels of γ-CEHC can serve as part of a "metabolic signature" that reflects the degree of oxidative stress and the corresponding engagement of the vitamin E antioxidant system.
In subjects with metabolic syndrome, a condition associated with chronic inflammation and oxidative stress, supplementation with γ-tocopherol was found to decrease biomarkers of both oxidative and nitrative stress. nih.gov This protective effect is linked to both γ-tocopherol and its metabolite, γ-CEHC. Studies in cell culture have further shown that γ-CEHC can protect cells against oxidative stress-induced damage and inflammation resulting from high glucose conditions. nih.govmdpi.com
By providing a highly accurate method for quantifying γ-CEHC, this compound allows researchers to detect subtle but significant changes in vitamin E metabolism in response to various stressors. This enables the detailed characterization of metabolic signatures associated with these conditions, potentially leading to new strategies for monitoring and mitigating the impacts of physiological stress.
Future Directions and Emerging Avenues in Gamma Cehc D5 Research
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The primary and most established role of γ-CEHC-d5 is in quantitative metabolomics and lipidomics. These high-throughput analytical approaches aim to comprehensively measure the complement of small molecules (metabolites) and lipids within a biological system. shimadzu.com In such studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification.
γ-CEHC-d5 serves as an ideal internal standard for the measurement of endogenous γ-CEHC. medchemexpress.com By adding a known amount of γ-CEHC-d5 to a biological sample (such as plasma, urine, or tissue homogenate) at the beginning of the sample preparation process, it can account for analyte loss during extraction and variations in instrument response. Because γ-CEHC-d5 is chemically identical to γ-CEHC but has a different mass due to the five deuterium (B1214612) atoms, it co-elutes during chromatography but is distinguishable by a mass spectrometer. nih.govdiva-portal.org
The integration of γ-CEHC-d5 into advanced omics platforms allows researchers to:
Precisely quantify physiological and pathological fluctuations in γ-CEHC levels.
Assess the metabolic response to vitamin E supplementation or dietary changes. nih.gov
Identify correlations between γ-CEHC levels and other metabolites, potentially uncovering new biomarkers or metabolic pathways. researchgate.net
Evaluate the impact of factors like smoking, which is known to increase γ-CEHC excretion, on vitamin E status. hmdb.ca
Future research will likely see the inclusion of γ-CEHC-d5 in larger, standardized metabolite panels for clinical and epidemiological studies, enhancing the reliability of data related to vitamin E metabolism across diverse populations and disease states.
Below is a table illustrating a typical use case for γ-CEHC-d5 in a targeted metabolomics study.
Table 1: Example of γ-CEHC-d5 Application in a Targeted Metabolomics Experiment
| Parameter | Description |
|---|---|
| Research Question | Does γ-tocopherol supplementation alter plasma levels of its metabolite, γ-CEHC, in healthy adults? |
| Study Groups | Group A: Control (placebo)Group B: γ-tocopherol supplement |
| Sample Type | Human Plasma |
| Internal Standard | A known concentration of γ-CEHC-d5 is added to each plasma sample before protein precipitation and lipid extraction. |
| Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Quantification | The instrument measures the peak area ratio of endogenous γ-CEHC to the γ-CEHC-d5 internal standard. This ratio is used to calculate the absolute concentration of γ-CEHC in the original sample by referencing a calibration curve. |
| Expected Outcome | Accurate quantification of changes in plasma γ-CEHC concentrations between the control and supplementation groups, with high precision and accuracy afforded by the use of the stable isotope-labeled standard. nih.gov |
Novel Applications in Preclinical Models for Pathway Discovery
Beyond its use as an internal standard, γ-CEHC-d5 has significant potential as a tracer in preclinical models to elucidate metabolic pathways. In these applications, the labeled compound is administered to cell cultures or animal models to track its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov This approach allows researchers to distinguish the fate of the administered compound from the pre-existing endogenous pool.
Using γ-CEHC-d5 as a tracer can help answer critical questions about vitamin E metabolism:
Bioavailability and Tissue Distribution: By administering γ-CEHC-d5 to animal models, scientists can track its uptake into various tissues and determine its residence time, providing insights into its biological sites of action. nih.gov
Downstream Metabolism: Researchers can search for novel downstream metabolites of γ-CEHC by looking for other deuterated compounds in biological fluids and tissues after γ-CEHC-d5 administration.
Metabolic Flux: Tracer studies can quantify the rate at which γ-CEHC is formed from its precursors (like γ-tocopherol) and its rate of elimination or conversion to other molecules.
This application is particularly valuable for exploring how disease states (e.g., metabolic syndrome, cancer) or genetic variations affect the metabolic processing of vitamin E. nih.gov
A hypothetical study design for pathway discovery using γ-CEHC-d5 is outlined in the table below.
Table 2: Hypothetical Preclinical Study Design for Pathway Discovery
| Study Component | Description |
|---|---|
| Preclinical Model | Sprague-Dawley rats, a common model for metabolic studies. nih.gov |
| Objective | To determine if γ-CEHC undergoes further metabolism in the liver and kidney. |
| Experimental Design | Rats are administered a single oral dose of γ-CEHC-d5. Urine and plasma are collected at multiple time points. Liver and kidney tissues are harvested at the end of the study. |
| Analytical Approach | Samples are analyzed using high-resolution mass spectrometry. The software is programmed to screen for all potential metabolites that retain the d5-label or a fragment of it. |
| Potential Findings | Discovery of novel deuterated metabolites, such as a sulfated or glucuronidated form of γ-CEHC, which would indicate that it is a substrate for phase II conjugation enzymes. nih.gov This would reveal previously unknown steps in the vitamin E catabolic pathway. |
Development of Higher-Order Isotopic Tracers for Complex Pathways
A sophisticated and emerging frontier in metabolic research is the use of higher-order or multiply-labeled isotopic tracers. While γ-CEHC-d5 contains a single type of stable isotope (deuterium), future research could involve synthesizing versions of γ-CEHC that contain multiple types of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), in addition to deuterium.
For example, a molecule like ¹³C₆-γ-CEHC-d₅ could be synthesized. This "dual-labeled" tracer would have its chroman ring enriched with ¹³C and its side chain labeled with deuterium. Administering such a compound in a preclinical model would allow researchers to track the metabolic fate of different parts of the molecule independently.
This approach could resolve complex metabolic questions, such as:
Does the chroman ring structure remain intact during metabolism, or is it opened?
Is the carboxyethyl side chain cleaved and shunted into other metabolic pathways, such as fatty acid metabolism?
The development of these advanced tracers, combined with powerful mass spectrometry techniques, would provide an unprecedented level of detail about the intricate network of reactions involved in vitamin E metabolism. While technically challenging to synthesize, the insights gained from such studies would be invaluable for understanding the full biological role of tocopherol metabolites.
The table below provides examples of potential higher-order tracers and their research applications.
Table 3: Potential Higher-Order Isotopic Tracers and Their Applications
| Isotopic Tracer | Labeling Scheme | Potential Research Application |
|---|---|---|
| ¹³C₆-γ-CEHC-d₅ | ¹³C atoms on the aromatic ring, deuterium on the side chain. | To simultaneously track the fate of the core ring structure and the aliphatic side chain, determining if they are metabolized independently. |
| ¹⁵N-γ-CEHC-d₅ | ¹⁵N replacing the natural ¹⁴N (if applicable in a modified structure), deuterium on the side chain. | To trace the interaction of the metabolite with nitrogen-containing compounds or pathways (less directly applicable to γ-CEHC's known structure but illustrates the principle). |
| ¹⁸O₂-γ-CEHC-d₅ | ¹⁸O atoms incorporated into the carboxyl group, deuterium on the side chain. | To study the dynamics of the carboxyl group, such as its potential for enzymatic removal or exchange reactions, providing insight into specific enzyme mechanisms. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
